molecular formula C7H5BF4O2 B062824 (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid CAS No. 182344-16-7

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B062824
CAS No.: 182344-16-7
M. Wt: 207.92 g/mol
InChI Key: SWUPLEAGZOKLNX-UHFFFAOYSA-N
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Description

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H5BF4O2 and its molecular weight is 207.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescence Quenching Studies : Boronic acid derivatives, including similar compounds like 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties. These studies are important in understanding the interaction of these compounds with other molecules and have potential applications in analytical chemistry (Geethanjali et al., 2015).

  • Polymer Science : This compound has been used in synthesizing high glass-transition temperature and organosoluble arylene ether polymers. These polymers show outstanding thermal stability and could be used in various applications requiring materials with high-temperature resistance (Huang et al., 2007).

  • Optical Modulation in Nanotechnology : Phenyl boronic acids, including similar structures, have been used to modify the optical properties of single-walled carbon nanotubes. This research has implications in the development of sensors and other nanotechnology applications (Mu et al., 2012).

  • Catalysis in Organic Synthesis : Compounds like 2,4-bis(trifluoromethyl)phenylboronic acid have shown efficacy as catalysts in dehydrative condensation, which is a key reaction in organic synthesis (Wang et al., 2018).

  • Chemical Sensing and Binding : Studies have shown that boronic acid derivatives, similar to (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid, can interact with sugars, indicating potential applications in chemical sensing and molecular recognition (Bhavya et al., 2016).

  • Diagnostic Imaging in Medicine : This compound has been used in the synthesis of radiotracers for positron emission tomography (PET) imaging, particularly in boron neutron capture therapy-oriented diagnosis (Ishiwata et al., 2018).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is involved in several biochemical reactions. It is used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reactant in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it participates in the transmetalation step, where it transfers the phenyl group to a palladium catalyst . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPLEAGZOKLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477734
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-16-7
Record name B-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182344-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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